tert-butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane
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Overview
Description
tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, a dimethylsilane moiety, and a phenyl ring substituted with a 1,2-dichloroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane typically involves the reaction of 4-[(1,2-dichloroethenyl)oxy]phenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-[(1,2-dichloroethenyl)oxy]phenol+tert-butyl(dimethyl)silyl chloridetriethylaminetert-butyl(4-[(1,2-dichloroethenyl)oxy]phenylmethoxy)dimethylsilane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidizing conditions.
Reduction: The 1,2-dichloroethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The tert-butyl and dimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted silanes and phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as a protecting group for phenols and alcohols, allowing selective reactions to occur at other functional groups.
Biology
In biological research, this compound can be used to study the effects of organosilicon compounds on biological systems. Its unique structure allows for the investigation of silicon’s role in biological processes.
Medicine
In medicinal chemistry, this compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its ability to modify the pharmacokinetic properties of drugs makes it valuable in drug design.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of tert-butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane involves its interaction with various molecular targets. The tert-butyl and dimethylsilane groups can influence the compound’s reactivity and stability, while the 1,2-dichloroethenyl group can participate in electrophilic and nucleophilic reactions. The phenyl ring provides a platform for further functionalization and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(dimethyl)silyl chloride
- 4-[(1,2-dichloroethenyl)oxy]phenol
- tert-Butyl(dimethyl)silyl ether
Uniqueness
tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane is unique due to the combination of its functional groups, which provide a balance of stability and reactivity. The presence of the 1,2-dichloroethenyl group adds a level of complexity and potential for diverse chemical transformations that are not commonly found in similar compounds.
Properties
CAS No. |
1807885-18-2 |
---|---|
Molecular Formula |
C15H22Cl2O2Si |
Molecular Weight |
333.3 |
Purity |
95 |
Origin of Product |
United States |
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